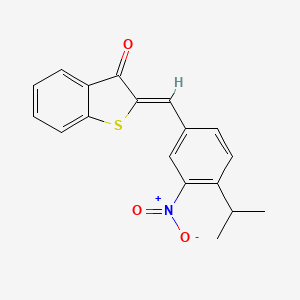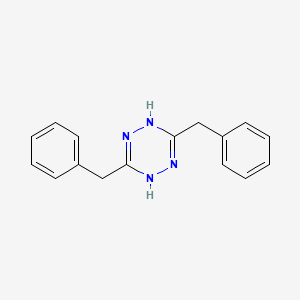![molecular formula C18H17N3O3 B5607804 1-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-methyl-5H-chromeno[3,4-c]pyridine](/img/structure/B5607804.png)
1-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-methyl-5H-chromeno[3,4-c]pyridine
説明
Synthesis Analysis
The synthesis of related chromeno[3,4-c]pyridine derivatives typically involves multicomponent reactions that efficiently combine different molecular fragments into a complex structure. For instance, studies have reported the successful synthesis of similar compounds through reactions that include ring closure and nucleophilic attack processes, demonstrating the compound's complex formation and the efficiency of synthesis methods used in creating such intricate molecular architectures (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Molecular structure analysis often utilizes spectroscopic methods and quantum chemical calculations to elucidate the configuration and electronic structure of the compound. In the case of related chromeno[3,4-c]pyridine derivatives, spectral data combined with density functional theory (DFT) calculations have confirmed molecular geometries and provided insights into the electronic properties, indicating the compound's stability and reactivity (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The reactivity of such compounds often involves nucleophilic attack sites, which are crucial for further chemical modifications and applications. Research on similar structures has identified specific carbon atoms with high reactivity towards nucleophilic attack, facilitating a variety of chemical transformations (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties, including thermodynamic parameters and spectral characteristics, are pivotal for understanding the behavior and potential applications of these compounds. Thermodynamic stability and spectral data align well with theoretical predictions, indicating the compound's suitability for further application development (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity, electron distribution, and polarity, are essential for predicting the compound's interactions and reactions with other molecules. Theoretical calculations, including NBO analysis and hyperpolarizability studies, have shed light on these properties, offering a deeper understanding of the compound's chemical behavior (Halim & Ibrahim, 2022).
科学的研究の応用
Multicomponent Reactions and Synthesis
5H-Chromeno[2,3-b]pyridines, which are structurally related to 1-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-methyl-5H-chromeno[3,4-c]pyridine, have significant importance due to their biological and medicinal properties. A study conducted by Ryzhkova et al. (2023) explores the multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one to produce a derivative of chromeno[2,3-b]pyridine with good yield. This type of synthetic methodology can be crucial for producing compounds for various biomedical applications (Ryzhkova et al., 2023).
Potential in Drug Development
Chromeno[4,3-b]pyridine derivatives, which are analogous to the compound , have been synthesized and studied for their antimicrobial potency. Jadhav et al. (2016) report the synthesis of 1,3,4-oxadiazole containing derivatives of chromeno[4,3-b]pyridine, demonstrating their considerable antimicrobial activity against specific bacterial and fungal species. These findings highlight the potential of such compounds in drug development, especially as antimicrobial agents (Jadhav et al., 2016).
Applications in Cancer Research
A study by Abd El Ghani et al. (2022) involved the design and synthesis of chromeno[4,3-b]pyridine derivatives for potential use in cancer research. These compounds were subjected to computational ADME and Lipinski's analysis followed by molecular docking, showing significant activity towards breast cancer cell lines. This indicates the potential application of similar compounds in cancer research and treatment (Abd El Ghani et al., 2022).
Electronic and Optical Properties
The electronic and optical properties of chromeno[4,3-b]pyridine derivatives are of interest in material science. For instance, a study on the synthesis of 5H-Chromeno[4,3-b]pyridines under microwave radiation by Wu et al. (2009) highlights the potential of these compounds in creating new materials with unique electronic and optical properties, useful in various technological applications (Wu et al., 2009).
将来の方向性
特性
IUPAC Name |
1-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-methyl-5H-chromeno[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-16(18-21-20-15(24-18)7-8-22-2)17-12(9-19-11)10-23-14-6-4-3-5-13(14)17/h3-6,9H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSOEJKCOHJXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COC3=CC=CC=C3C2=C1C4=NN=C(O4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5607727.png)
![4-(1-isopropyl-1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5607732.png)


![1-{2-[3-(3-methylphenyl)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5607761.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5607774.png)
![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperazinone](/img/structure/B5607781.png)
![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(4-morpholinylmethyl)-1,4-oxazepane](/img/structure/B5607787.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5607794.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B5607812.png)
![5-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5607816.png)
![(3,4-difluorophenyl)[1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4-piperidinyl]methanone dihydrochloride](/img/structure/B5607827.png)